molecular formula C18H20N4O4 B15017803 (3E)-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)-N-(naphthalen-2-yl)butanamide

(3E)-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)-N-(naphthalen-2-yl)butanamide

Cat. No.: B15017803
M. Wt: 356.4 g/mol
InChI Key: PFCIZBYAQWJKBR-CIAFOILYSA-N
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Description

(3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(NAPHTHALEN-2-YL)BUTANAMIDE is a complex organic compound with a unique structure that includes a naphthalene ring and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(NAPHTHALEN-2-YL)BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the naphthalene ring, the introduction of the butanamide group, and the incorporation of the hydroxyethyl and formamido groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and advanced purification methods may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(NAPHTHALEN-2-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction pathways and obtaining the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

(3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(NAPHTHALEN-2-YL)BUTANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(NAPHTHALEN-2-YL)BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene derivatives and butanamide analogs. Examples are:

  • Naphthalene-2-carboxamide
  • N-(2-Hydroxyethyl)-naphthalene-2-carboxamide

Uniqueness

What sets (3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(NAPHTHALEN-2-YL)BUTANAMIDE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C18H20N4O4

Molecular Weight

356.4 g/mol

IUPAC Name

N-(2-hydroxyethyl)-N'-[(E)-[4-(naphthalen-2-ylamino)-4-oxobutan-2-ylidene]amino]oxamide

InChI

InChI=1S/C18H20N4O4/c1-12(21-22-18(26)17(25)19-8-9-23)10-16(24)20-15-7-6-13-4-2-3-5-14(13)11-15/h2-7,11,23H,8-10H2,1H3,(H,19,25)(H,20,24)(H,22,26)/b21-12+

InChI Key

PFCIZBYAQWJKBR-CIAFOILYSA-N

Isomeric SMILES

C/C(=N\NC(=O)C(=O)NCCO)/CC(=O)NC1=CC2=CC=CC=C2C=C1

Canonical SMILES

CC(=NNC(=O)C(=O)NCCO)CC(=O)NC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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